molecular formula C20H20N2O5S2 B2499489 Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034277-75-1

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2499489
CAS No.: 2034277-75-1
M. Wt: 432.51
InChI Key: DZDUSQQEUZALQG-UHFFFAOYSA-N
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Description

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperidine Ring Formation: The piperidine ring is often synthesized through hydrogenation of pyridine or via cyclization reactions involving 1,5-diamines.

    Coupling Reactions: The quinoline and piperidine moieties are coupled using nucleophilic substitution reactions, where the quinoline is functionalized with a leaving group (e.g., halide) and reacted with a piperidine derivative.

    Sulfonylation: The piperidine derivative is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Thiophene Carboxylate Ester Formation: The final step involves esterification of thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the sulfonylation and esterification steps using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or thiophene rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated quinoline or thiophene derivatives.

    Substitution: Various substituted quinoline or piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-((4-

Properties

IUPAC Name

methyl 3-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-20(23)19-17(9-13-28-19)29(24,25)22-11-7-15(8-12-22)27-16-6-2-4-14-5-3-10-21-18(14)16/h2-6,9-10,13,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDUSQQEUZALQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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